3-Difluoromethyl-2,5-dimethylanisole
Overview
Description
3-Difluoromethyl-2,5-dimethylanisole is an organic compound characterized by the presence of a difluoromethyl group attached to an anisole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 2,5-dimethylanisole using difluoromethylating agents such as S-(difluoromethyl)sulfonium salts under visible-light redox-catalyzed conditions . This reaction proceeds efficiently in the presence of a photocatalyst, delivering the desired product with high yield.
Industrial Production Methods
Industrial production of 3-Difluoromethyl-2,5-dimethylanisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of cost-effective and environmentally friendly difluoromethylating agents is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethyl-2,5-dimethylanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylated phenols.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the anisole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Difluoromethylated phenols.
Reduction: Methylated anisoles.
Substitution: Various substituted anisoles depending on the reagents used.
Scientific Research Applications
3-Difluoromethyl-2,5-dimethylanisole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a lead compound in drug discovery due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Difluoromethyl-2,5-dimethylanisole involves its interaction with molecular targets through various pathways. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds . These properties contribute to its potential biological activities and effectiveness in drug design.
Comparison with Similar Compounds
Similar Compounds
3-Difluoromethyl-quinoxalin-2-ones: These compounds also contain a difluoromethyl group and exhibit similar chemical properties.
Difluoromethylated phenols:
Uniqueness
3-Difluoromethyl-2,5-dimethylanisole is unique due to its specific substitution pattern on the anisole ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(difluoromethyl)-3-methoxy-2,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUUOOFHZZVYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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